molecular formula C20H19N3O4 B7711817 methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate

methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate

Número de catálogo B7711817
Peso molecular: 365.4 g/mol
Clave InChI: XMYTXAYCRBODKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate, also known as OTD-002, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound was developed by OncoTherapy Science, Inc., a biopharmaceutical company that specializes in the development of innovative cancer therapies.

Mecanismo De Acción

The mechanism of action of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate involves the inhibition of the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in cancer cell survival, proliferation, and angiogenesis, making it an attractive target for cancer therapy. methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate binds to the ATP-binding site of CK2 and inhibits its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. Moreover, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to be well-tolerated in a phase I clinical trial in patients with advanced solid tumors. The pharmacokinetics of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate have been characterized in preclinical studies, and the compound has been shown to have good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate is its specificity for CK2, which makes it a promising candidate for cancer therapy. Moreover, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments. However, one of the limitations of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate is its relatively low potency compared to other CK2 inhibitors. Further optimization of the compound may be necessary to improve its efficacy.

Direcciones Futuras

There are several future directions for the development of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate as a cancer therapy. One potential direction is the combination of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate with other targeted therapies, such as immune checkpoint inhibitors, to enhance the antitumor immune response. Another direction is the development of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate as a precision medicine approach, where patient-specific biomarkers are used to identify patients who are most likely to benefit from the treatment. Moreover, the optimization of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate and the development of analogs with improved potency and selectivity may lead to the development of more effective cancer therapies.

Métodos De Síntesis

The synthesis of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, which is then coupled with 4-oxo-4-((3-aminophenyl)amino)butanoic acid methyl ester to yield the final product, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate. The synthesis of this compound has been reported in a peer-reviewed scientific journal and has been validated by OncoTherapy Science, Inc.

Aplicaciones Científicas De Investigación

Methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. In these studies, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Moreover, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.

Propiedades

IUPAC Name

methyl 4-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13-6-3-4-9-16(13)19-22-20(27-23-19)14-7-5-8-15(12-14)21-17(24)10-11-18(25)26-2/h3-9,12H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYTXAYCRBODKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.